molecular formula C14H18N2O2 B2736532 N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)acetamide CAS No. 954706-24-2

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)acetamide

Cat. No.: B2736532
CAS No.: 954706-24-2
M. Wt: 246.31
InChI Key: NTUFQKCMYZPNQQ-UHFFFAOYSA-N
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Description

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)acetamide is a synthetic organic compound that belongs to the class of pyrrolidinone derivatives This compound is characterized by the presence of a pyrrolidinone ring, a tolyl group, and an acetamide moiety

Scientific Research Applications

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Future Directions

The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Future research could focus on the synthesis of new pyrrolidine compounds, including “N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)acetamide”, and the exploration of their potential applications in the treatment of human diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)acetamide typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Tolyl Group: The tolyl group is introduced via electrophilic aromatic substitution reactions, often using toluene derivatives as starting materials.

    Attachment of the Acetamide Moiety: The acetamide group is attached through acylation reactions, typically using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often employing optimized reaction conditions and catalysts to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the tolyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Mechanism of Action

The mechanism of action of N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)acetamide
  • N-((5-oxo-1-(m-tolyl)pyrrolidin-3-yl)methyl)acetamide
  • N-((5-oxo-1-(o-tolyl)pyrrolidin-3-yl)methyl)acetamide

Uniqueness

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)acetamide is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets, leading to distinct properties and applications.

Properties

IUPAC Name

N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-10-3-5-13(6-4-10)16-9-12(7-14(16)18)8-15-11(2)17/h3-6,12H,7-9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUFQKCMYZPNQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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